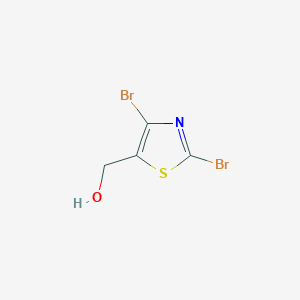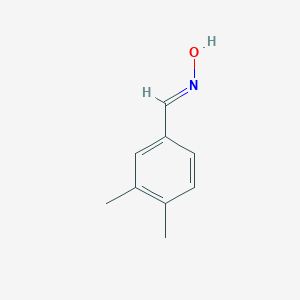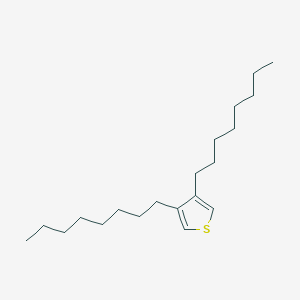
3,4-Dioctylthiophene
Descripción general
Descripción
3,4-Dioctylthiophene (DOT) is a conjugated organic compound that belongs to the family of thiophenes. It is widely used in various scientific research applications due to its unique chemical and physical properties. DOT is a versatile material that can be synthesized through different methods and has shown promising results in various fields of research.
Mecanismo De Acción
The mechanism of action of 3,4-Dioctylthiophene is not fully understood, but it is believed to involve the interaction of the conjugated system of the thiophene ring with other materials. 3,4-Dioctylthiophene has a high electron affinity and can form stable charge transfer complexes with other materials, resulting in improved electronic properties.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 3,4-Dioctylthiophene. However, it has been shown that 3,4-Dioctylthiophene is not toxic to cells and has low cytotoxicity. 3,4-Dioctylthiophene has also been shown to have antimicrobial properties, inhibiting the growth of certain bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-Dioctylthiophene has several advantages for use in lab experiments, including its high purity, stability, and solubility in common organic solvents. However, 3,4-Dioctylthiophene has some limitations, including its high cost and the need for specialized equipment for synthesis and purification.
Direcciones Futuras
There are several future directions for research on 3,4-Dioctylthiophene, including its use in the development of advanced materials for optoelectronics, organic solar cells, and organic field-effect transistors. Further research is also needed to understand the mechanism of action of 3,4-Dioctylthiophene and its potential applications in other fields, such as medicine and biotechnology. Additionally, research is needed to improve the synthesis and purification methods of 3,4-Dioctylthiophene to make it more accessible for use in research.
Aplicaciones Científicas De Investigación
3,4-Dioctylthiophene has shown promising results in various fields of research, including optoelectronics, organic solar cells, and organic field-effect transistors. 3,4-Dioctylthiophene has been used as a hole-transporting material in perovskite solar cells, resulting in improved efficiency and stability. 3,4-Dioctylthiophene has also been used as an active layer material in organic field-effect transistors, resulting in high charge carrier mobility and stability. In addition, 3,4-Dioctylthiophene has been used as a luminescent material in organic light-emitting diodes, resulting in high luminance and efficiency.
Propiedades
Número CAS |
161746-06-1 |
|---|---|
Nombre del producto |
3,4-Dioctylthiophene |
Fórmula molecular |
C20H36S |
Peso molecular |
308.6 g/mol |
Nombre IUPAC |
3,4-dioctylthiophene |
InChI |
InChI=1S/C20H36S/c1-3-5-7-9-11-13-15-19-17-21-18-20(19)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
Clave InChI |
WAOUDPOLPWAIGN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CSC=C1CCCCCCCC |
SMILES canónico |
CCCCCCCCC1=CSC=C1CCCCCCCC |
Sinónimos |
3,4-DIOCTYLTHIOPHENE |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B71142.png)
![2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile](/img/structure/B71143.png)
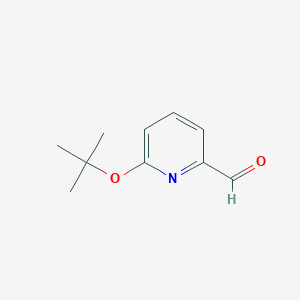
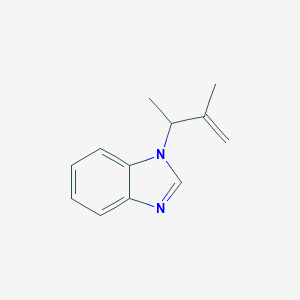
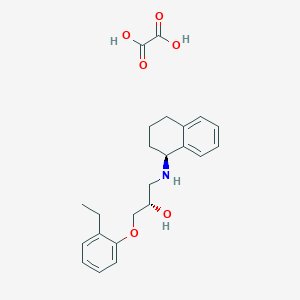
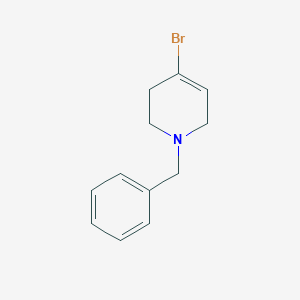

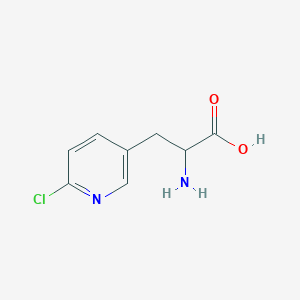
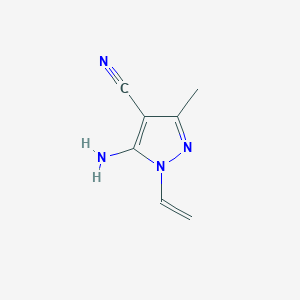
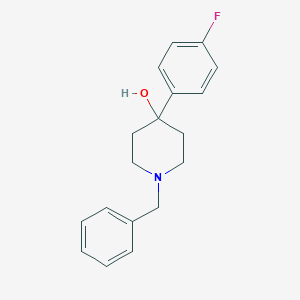
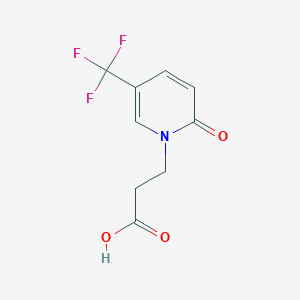
![[4-(Aminomethyl)phenyl]guanidine](/img/structure/B71168.png)
